molecular formula C12H17NO B14555270 1-Hydroxy-2,2-dimethyl-5-phenylpyrrolidine CAS No. 62020-90-0

1-Hydroxy-2,2-dimethyl-5-phenylpyrrolidine

Cat. No.: B14555270
CAS No.: 62020-90-0
M. Wt: 191.27 g/mol
InChI Key: GDRSLHOTNAULDH-UHFFFAOYSA-N
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Description

1-Hydroxy-2,2-dimethyl-5-phenylpyrrolidine is a chemical compound belonging to the pyrrolidine family. Pyrrolidines are a class of heterocyclic amines characterized by a five-membered ring containing one nitrogen atom. This compound is notable for its unique structure, which includes a hydroxyl group, two methyl groups, and a phenyl group attached to the pyrrolidine ring. The presence of these functional groups imparts distinct chemical and physical properties to the compound, making it of interest in various scientific fields .

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Hydroxy-2,2-dimethyl-5-phenylpyrrolidine can be synthesized through several methods. One common approach involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of 2,2-dimethyl-5-phenylpyrrolidine with an oxidizing agent can yield the desired hydroxylated product. The reaction conditions typically include the use of solvents such as dichloromethane or ethanol and catalysts like palladium or platinum to facilitate the cyclization process .

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods often utilize automated systems to ensure precise control over reaction parameters such as temperature, pressure, and reactant concentrations. The use of advanced purification techniques, such as chromatography and crystallization, is essential to obtain high-purity products suitable for various applications .

Chemical Reactions Analysis

Types of Reactions: 1-Hydroxy-2,2-dimethyl-5-phenylpyrrolidine undergoes several types of chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

1-Hydroxy-2,2-dimethyl-5-phenylpyrrolidine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which 1-Hydroxy-2,2-dimethyl-5-phenylpyrrolidine exerts its effects is primarily through its interaction with molecular targets such as enzymes and receptors. The hydroxyl group can form hydrogen bonds with active sites of enzymes, influencing their activity. The phenyl group can engage in π-π interactions with aromatic residues in proteins, further modulating their function. These interactions can lead to changes in biochemical pathways and cellular processes .

Comparison with Similar Compounds

    Pyrrolidine: A simpler analog without the hydroxyl, methyl, or phenyl groups.

    2,2-Dimethylpyrrolidine: Lacks the hydroxyl and phenyl groups.

    5-Phenylpyrrolidine: Lacks the hydroxyl and methyl groups.

Uniqueness: 1-Hydroxy-2,2-dimethyl-5-phenylpyrrolidine is unique due to the combination of its functional groups, which confer distinct chemical reactivity and biological activity. The presence of the hydroxyl group enhances its solubility and ability to form hydrogen bonds, while the phenyl group provides aromaticity and potential for π-π interactions. These features make it a versatile compound for various applications .

Properties

CAS No.

62020-90-0

Molecular Formula

C12H17NO

Molecular Weight

191.27 g/mol

IUPAC Name

1-hydroxy-2,2-dimethyl-5-phenylpyrrolidine

InChI

InChI=1S/C12H17NO/c1-12(2)9-8-11(13(12)14)10-6-4-3-5-7-10/h3-7,11,14H,8-9H2,1-2H3

InChI Key

GDRSLHOTNAULDH-UHFFFAOYSA-N

Canonical SMILES

CC1(CCC(N1O)C2=CC=CC=C2)C

Origin of Product

United States

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